4-Bromodibenzofuran
Overview
Description
Synthesis Analysis
The synthesis of 4-Bromodibenzofuran derivatives often involves key reactions such as debrominative decarboxylation, bromodecarboxylation, and bromocyclization. For instance, (E)- and (Z)-5-(Bromomethylene)furan-2(5H)-ones and (E)- and (Z)-3-(bromomethylene)isobenzofuran-1(3H)-ones are prepared from maleic and phthalic anhydrides, highlighting a versatile approach to obtaining brominated furanones and isobenzofurans (Benneche, Hussain, Scheie, & Lönn-Stensrud, 2008). Another notable synthesis involves the regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids, demonstrating a broad substrate scope and further elaboration via palladium-catalyzed cross-coupling reactions (Zheng, Liu, Qiu, Xie, & Wu, 2019).
Molecular Structure Analysis
The molecular structure of this compound derivatives is characterized by bromine substitution, which significantly influences their chemical behavior and reactivity. For example, the crystal structure of certain derivatives, such as (E)-N′-((1H-indol-3-yl)methylene)-4-bromobenzohydrazide, is determined by single crystal X-ray structure determination, revealing interactions like N–H···O and N–H···N hydrogen bonds (Chantrapromma et al., 2015).
Chemical Reactions and Properties
This compound and its derivatives undergo various chemical reactions, enabling the synthesis of a wide range of compounds. Reactions include palladium-catalyzed aryl-aryl coupling, which is pivotal for synthesizing dibenzofurans directly from aryl halides and ortho-bromophenols (Xu & Fan, 2008). Another example is the thermal decomposition of bromo-nitrophenylazides leading to benzofuroxans, demonstrating the compound's versatility (Takabatake, Takei, Miyazawa, Hasegawa, & Miyairi, 2001).
Scientific Research Applications
1. Environmental Chemistry and Toxicology
The study of the oxidative thermal degradation of bromophenols, including derivatives related to 4-Bromodibenzofuran, is significant in environmental chemistry. For instance, research conducted by Evans and Dellinger (2005) examined the gas-phase oxidative thermal degradation of 2-bromophenol and identified various by-products, including dibenzo-p-dioxin and dibenzofuran derivatives. This research is crucial for understanding the formation of toxic compounds in the environment, especially those involving brominated compounds like this compound (Evans & Dellinger, 2005).
2. Agricultural and Plant Science
The application of this compound derivatives in agriculture, particularly in the development of herbicide resistance, is a significant area of research. A study by Stalker et al. (1988) highlights the genetic engineering of plants using a bacterial detoxification gene to confer resistance to the herbicide bromoxynil. This research paves the way for creating crops that can withstand specific herbicides, thereby enhancing agricultural productivity (Stalker, Mcbride & Malyj, 1988).
3. Microbial Metabolism and Biodegradation
Studies on the microbial metabolism of brominated compounds, including those related to this compound, provide insights into biodegradation processes. For example, research by Knight, Berman, and Häggblom (2003) investigated the biotransformation of bromoxynil under various anaerobic conditions, revealing the potential pathways for the degradation of such compounds in the environment (Knight, Berman & Häggblom, 2003).
4. Biochemical and Pharmacological Research
The biochemical and pharmacological properties of compounds structurally related to this compound are also of interest in scientific research. For instance, a study by Buchta et al. (2004) evaluated the antifungal properties of certain halogenated compounds, including 4-bromophenyl derivatives, against various yeast and mold strains. This research contributes to the development of new antifungal agents and broadens our understanding of the biological activities of brominated compounds (Buchta et al., 2004).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that benzofuran derivatives, to which 4-bromodibenzofuran belongs, have been studied for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives interact with their targets to exert their biological effects .
Biochemical Pathways
Benzofuran derivatives are known to affect various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives are known for their strong biological activities, which suggest that they can have significant molecular and cellular effects .
properties
IUPAC Name |
4-bromodibenzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTYBRPMNQQFFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332492 | |
Record name | 4-Bromodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89827-45-2 | |
Record name | 4-Bromodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromodibenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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